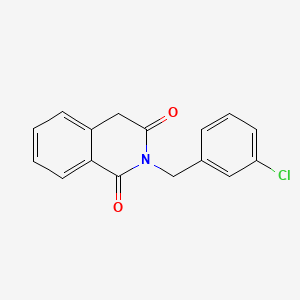

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-13-6-3-4-11(8-13)10-18-15(19)9-12-5-1-2-7-14(12)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMMSJCFWLKFEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324394 | |

| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

341965-94-4 | |

| Record name | 2-[(3-chlorophenyl)methyl]-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the isoquinolinedione core, which can be derived from isoquinoline through oxidation reactions.

Chlorobenzylation: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of isoquinolinedione with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The chlorobenzyl group can participate in further substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives with potential biological activity.

Reduction: Hydroquinone derivatives that may exhibit different chemical properties.

Substitution: Various substituted isoquinolinediones with diverse functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Halogenated Benzyl Groups

(a) 4,4-Dibromo-2-(3-chlorobenzyl)isoquinoline-1,3(2H,4H)-dione ()

- Key Differences: Bromine atoms at positions 4 and 4′ on the isoquinoline core distinguish this compound.

- Impact: Bromination increases molecular weight (459.92 g/mol vs.

- Synthesis : Achieved via oxidative coupling using Dess–Martin periodinane, a method applicable to halogenated derivatives .

(b) 3-(3-Bromobenzyl)isoquinolin-1(2H)-one ()

- Key Differences : Replaces the 1,3-dione moiety with a single ketone (1-one) and substitutes bromine for chlorine on the benzyl group.

- Structural Effects : The absence of a 3-ketone reduces hydrogen-bonding capacity, while bromine’s larger atomic radius may affect steric interactions in biological targets.

- Crystallography : The crystal structure shows a trans-geometry in the N–C2–C10–C11 torsion angle (-178.69°), influencing molecular packing and solubility .

(c) 2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydro-1(2H)-isoquinolinone ()

- Key Differences : A 4-chlorobenzyl substituent (vs. 3-chloro) and an additional 4-methylbenzyloxy group at position 3.

Analogues with Modified Core Structures

(a) 3-Benzyl-2-(4-chlorobenzyl)-3-hydroxyisoindolin-1-one ()

- Core Difference: Isoindolinone (fused benzene and pyrrolidone) instead of isoquinoline-dione.

- Physicochemical Properties: Higher melting point (191–195°C) due to hydrogen-bonding from the hydroxyl group. IR spectra show a strong carbonyl stretch at 1679 cm⁻¹, comparable to isoquinoline-diones .

(b) ARC-239 ()

- Structure: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione with a piperazine-ethyl side chain.

- Biological Activity : Selective α2B-adrenergic receptor antagonist (100-fold selectivity over α2A). The dimethyl groups on the dione core and side-chain modifications likely contribute to subtype specificity, contrasting with the simpler 3-chlorobenzyl substitution in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Biological Activity

2-(3-Chlorobenzyl)-1,3(2H,4H)-isoquinolinedione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound acts primarily as an inhibitor of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing DNA damage caused by topoisomerase II (Top2) inhibitors. TDP2 plays a crucial role in resolving double-strand breaks (DSBs) induced by chemotherapeutic agents like etoposide. By inhibiting TDP2, this compound can sensitize cancer cells to these agents, enhancing their therapeutic efficacy .

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of isoquinoline-1,3-diones to identify modifications that enhance their inhibitory potency against TDP2. The following observations were made:

- N-Substitution : The presence of an NH group at the N-2 position is critical for activity; substitutions here generally lead to a loss of potency.

- C-4 Modifications : While various C-4 modifications were tested, only specific substitutions such as benzylidene showed significant inhibitory effects. The most potent analog displayed an IC50 of 4.8 μM .

Table 1: Summary of SAR Observations

| Modification Type | Effect on Activity | Best Analogs | IC50 (μM) |

|---|---|---|---|

| N-Substitution | Loss of potency | N-2 NH | - |

| C-4 Substitutions | Variable effects | Benzylidene | 4.8 |

| Olefinic C-4 | Significant inhibition | - | - |

Case Study 1: Inhibition of TDP2

In a systematic evaluation involving multiple analogs of isoquinoline-1,3-dione derivatives, it was found that structural modifications significantly impacted TDP2 inhibition. The study identified a new class of benzylideneisoquinoline-1,3(2H,4H)-diones with promising activity against TDP2, suggesting that further development could yield more potent anticancer agents .

Case Study 2: Antiviral Activity

Another area of interest is the antiviral potential of isoquinoline derivatives. Research indicates that certain isoquinoline-1,3-dione variants exhibit activity against HIV reverse transcriptase (RT), showcasing their versatility beyond anticancer applications. These compounds demonstrated low micromolar activity against viral enzymes, indicating a broad spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-chlorobenzyl)-1,3(2H,4H)-isoquinolinedione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, using 3-chlorobenzyl chloride and isoquinolinedione precursors. Optimization involves statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experimental runs while isolating critical variables . Reaction progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., chlorobenzyl group integration).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation pathways, with ESI-MS preferred for high-resolution data.

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-Cl stretches.

Cross-validation with computational tools (e.g., Gaussian for NMR chemical shift prediction) enhances accuracy .

Q. How should researchers ensure safety when handling this compound in the lab?

- Methodological Answer : Adhere to OSHA and ACS guidelines for chlorinated aromatics:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from oxidizers.

- Conduct a hazard assessment using SDS databases and institutional Chemical Hygiene Plans .

Q. What databases should be prioritized for literature reviews on similar isoquinolinedione derivatives?

- Methodological Answer :

- Reaxys/Scifinder : For synthetic protocols and physicochemical data.

- PubChem/CHEMBL : For bioactivity and toxicity profiles.

- RCSB PDB : To explore structural analogs in protein-ligand complexes (if applicable) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations (DFT) : Simulate reaction pathways (e.g., transition states) using Gaussian or ORCA.

- Molecular Dynamics (MD) : Assess solvent effects and conformational stability.

- Machine Learning (ML) : Train models on existing reaction datasets to predict yields/selectivity. Tools like RDKit or MOE enable automated descriptor generation .

Q. What experimental strategies resolve contradictions in reported synthesis yields or byproduct formation?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols under controlled conditions (e.g., humidity, reagent purity).

- DoE Contour Plots : Identify interactions between variables (e.g., temperature vs. catalyst) causing variability.

- Advanced Analytics : Use LC-MS/MS to detect trace intermediates/byproducts missed in prior studies .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Studies : Measure IC50 values via fluorometric assays (e.g., acetylcholinesterase inhibition).

- Docking Simulations (AutoDock/Vina) : Predict binding modes to target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics. Validate with mutagenesis studies .

Q. What methodologies enable sustainable scale-up of synthesis while minimizing waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.